molecular formula C7H6F3NOS B226609 2-Amino-4-((trifluoromethyl)thio)phenol CAS No. 228401-48-7

2-Amino-4-((trifluoromethyl)thio)phenol

Cat. No. B226609
CAS RN: 228401-48-7
M. Wt: 209.19 g/mol
InChI Key: DJYRPQFDXPTWKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-((trifluoromethyl)thio)phenol is an organic compound with the molecular formula C7H6F3NOS . It is used in the synthesis of 6-trifluoromethyl-4H-1,4-benzothiazines .


Synthesis Analysis

The synthesis of 2-Amino-4-((trifluoromethyl)thio)phenol involves condensation and oxidative cyclization with β-di-carbonyl compounds . A new and efficient method has been developed for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles in good to excellent yields by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .


Molecular Structure Analysis

The molecular weight of 2-Amino-4-((trifluoromethyl)thio)phenol is 209.19 g/mol . The InChI key is DJYRPQFDXPTWKU-UHFFFAOYSA-N . The SMILES string representation is C1=CC(=C(C=C1SC(F)(F)F)N)O .


Chemical Reactions Analysis

The reaction of 2-Amino-4-((trifluoromethyl)thio)phenol proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-4-((trifluoromethyl)thio)phenol include a molecular weight of 209.19 g/mol, a topological polar surface area of 71.6 Ų, a heavy atom count of 13, and a complexity of 176 . It has a rotatable bond count of 1, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 6 .

Scientific Research Applications

1. Synthesis of Benzimidazoles, Benzoxazoles, and Benzothiazoles “2-Amino-4-((trifluoromethyl)thio)phenol” can be utilized in the synthesis of various heterocyclic compounds such as benzimidazoles, benzoxazoles, and benzothiazoles. These compounds have a wide range of applications in pharmaceuticals, agrochemicals, and dyes .

Life Science Research

This compound may be used in life science research labs working in fields like cell biology, genomics, proteomics, etc., as it can be a precursor for bioactive molecules or a reagent in chemical biology studies .

Pharmaceutical Development

Compounds with the trifluoromethyl group are often used in pharmaceuticals due to their bioactivity. “2-Amino-4-((trifluoromethyl)thio)phenol” could be involved in the synthesis of new medicinal compounds or optimization of existing drugs .

Mechanism of Action

The biological activities of trifluoromethylpyridine (TFMP) derivatives, which include 2-Amino-4-((trifluoromethyl)thio)phenol, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

2-Amino-4-((trifluoromethyl)thio)phenol is considered hazardous. It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity with a single exposure . The target organs include the respiratory system .

Future Directions

The future directions of 2-Amino-4-((trifluoromethyl)thio)phenol and its derivatives involve the discovery of many novel applications . The development of organic compounds containing fluorine, including 2-Amino-4-((trifluoromethyl)thio)phenol, is becoming an increasingly important research topic .

properties

IUPAC Name

2-amino-4-(trifluoromethylsulfanyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NOS/c8-7(9,10)13-4-1-2-6(12)5(11)3-4/h1-3,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYRPQFDXPTWKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101277782
Record name 2-Amino-4-[(trifluoromethyl)thio]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101277782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-((trifluoromethyl)thio)phenol

CAS RN

228401-48-7
Record name 2-Amino-4-[(trifluoromethyl)thio]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=228401-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-[(trifluoromethyl)thio]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101277782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-[(trifluoromethyl)thio]phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 5.49 g of 2-nitro-4-(trifluoromethylthio)phenol and 10 ml of ethyl acetate was added dropwise to a mixture, which was heated to 80° C., of 6.4 g of electrolytic iron, 10 ml of acetic acid and 20 ml of water. The reaction mixture was stirred for 30 minutes. The mixture was cooled to room temperature, and then water was added, followed by extraction with ethyl acetate twice. The combined organic layers were washed with water, a saturated aqueous solution of sodium hydrogencarbonate and a saturated sodium chloride solution, dried over magnesium sulfate, and then concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to give 2.0 g of 2-amino-4-(trifluoromethylthio)phenol.
Quantity
5.49 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.4 g
Type
catalyst
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.